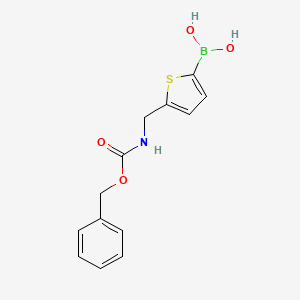

(5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronic acid

説明

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organolithium or Grignard reagents with borate esters .Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of reaction that forms carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .科学的研究の応用

Suzuki–Miyaura Cross-Coupling

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling (SM) reaction . This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound’s boronic acid group facilitates the transmetalation step, where it donates an organic group to a transition metal catalyst, typically palladium. This step is crucial for the coupling process that forms the new carbon-carbon bond.

Catalyst in Organic Synthesis

Due to its boronic acid moiety, this compound can act as a catalyst or co-catalyst in various organic transformations . Its Lewis acidity can be harnessed to accelerate reactions such as the functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This is particularly useful in synthesizing complex organic molecules with high precision.

Medicinal Chemistry

In medicinal chemistry, boronic acids are explored for their potential as inhibitors of various enzymes . The boronic acid moiety can form reversible covalent bonds with nucleophilic sites in enzymes, making compounds like 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid interesting candidates for drug design and discovery.

Material Science

Organoboron compounds, including boronic acids, are integral to the development of new materials . They can be used to create polymers with unique properties or as precursors for the synthesis of optoelectronic materials. Their ability to form stable complexes with other molecules adds versatility to material design.

Bioconjugation and Imaging

The boronic acid group can react with diols, which are present in many biological molecules, allowing for bioconjugation . This property is useful in attaching fluorescent tags or other markers to biomolecules for imaging and diagnostic purposes.

Development of Optoelectronic Materials

Boronic acids are used in the synthesis of optoelectronic materials due to their ability to form stable complexes with various ligands . This application is significant in the field of electronics, where new materials with specific light-emitting or -absorbing properties are constantly being sought.

Polymer Chemistry

The compound can be involved in the chain-growth catalyst transfer polycondensation, which is a method for creating conjugated alternating copolymers . These polymers have applications in electronic devices due to their conductive properties.

Environmental Chemistry

Organoboron compounds are generally considered environmentally benign . This makes 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid a preferable choice in reactions where environmental impact is a concern, such as green chemistry applications.

Safety And Hazards

特性

IUPAC Name |

[5-(phenylmethoxycarbonylaminomethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIAUEBFZXVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CNC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674625 | |

| Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronic acid | |

CAS RN |

1150114-33-2 | |

| Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)

![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)

![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)